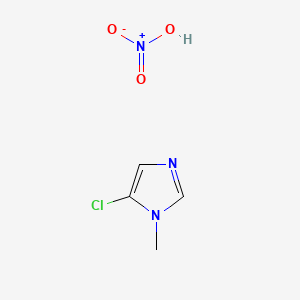

5-Chloro-1-methylimidazole nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylimidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.HNO3/c1-7-3-6-2-4(7)5;2-1(3)4/h2-3H,1H3;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAZZUWYNLCOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196468 | |

| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4531-53-7 | |

| Record name | 1H-Imidazole, 5-chloro-1-methyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4531-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1-methylimidazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-1-methylimidazole nitrate, a key intermediate in the production of various pharmaceuticals, including the immunosuppressant azathioprine. This document details the synthetic pathway, experimental protocols, and known physicochemical properties. Additionally, it contextualizes the importance of this compound by illustrating its role in the synthesis of a clinically significant drug and the biological pathway affected by the end product.

Introduction

This compound (C₄H₅ClN₄O₃, CAS No: 4531-53-7) is a white to off-white crystalline solid.[1] It is recognized for its role as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its stability at room temperature and solubility in certain organic solvents make it a versatile reagent in various chemical reactions.[1] The primary application of this compound is as an intermediate in the synthesis of 5-chloro-1-methyl-4-nitroimidazole, a direct precursor to the immunosuppressive drug azathioprine. Azathioprine is widely used in organ transplantation to prevent rejection and to treat autoimmune diseases.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 5-Chloro-1-methylimidazole with nitric acid. A well-documented method involves an azeotropic dehydration in a suitable solvent like toluene.

Synthesis Workflow

The synthesis process can be visualized as a two-step process starting from the commercially available 5-chloro-1-methylimidazole.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on the procedure described in patent CN101948435A.[2]

Materials:

-

5-Chloro-1-methylimidazole

-

Toluene

-

Nitric acid (65%)

-

Acetone

-

Ice-water bath

-

Three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration device

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration device, add 24 g of 5-Chloro-1-methylimidazole and 72 mL of toluene.

-

Cool the mixture to approximately 10°C using an ice-water bath.

-

While stirring, slowly add 15 mL of 65% nitric acid dropwise to the mixture.

-

After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and initiate azeotropic dehydration.

-

Continue the reaction until the maximum amount of water is removed.

-

Cool the reaction mixture, which will result in the precipitation of the product.

-

Collect the white crystals by suction filtration.

-

Wash the crystals with a small amount of acetone.

-

Dry the product to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 98.1% - 98.5% | [2] |

| Melting Point | 141°C - 143°C | [2] |

| Molecular Formula | C₄H₅ClN₄O₃ | [1] |

| Molecular Weight | 179.56 g/mol |

Characterization of this compound

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the two imidazole ring protons. The chemical shifts would be expected to be downfield compared to the free base due to the protonation of the imidazole ring. |

| ¹³C NMR | Resonances for the methyl carbon and the three imidazole ring carbons. The carbon atoms of the imidazole ring will show a downfield shift upon salt formation. |

| FT-IR | Characteristic strong absorption bands for the nitrate group (N-O stretching) are expected around 1600-1640 cm⁻¹ and 1250-1300 cm⁻¹. Also, C-H, C=N, and C-N stretching and bending vibrations from the methylimidazole moiety will be present. |

| Mass Spec. | Under appropriate ionization conditions (e.g., ESI+), the spectrum should show a peak for the 5-chloro-1-methylimidazolium cation at m/z corresponding to [C₄H₆ClN₂]⁺. |

Application in the Synthesis of Azathioprine Intermediate

This compound is a stable intermediate used in the nitration reaction to produce 5-chloro-1-methyl-4-nitroimidazole, a key precursor for the immunosuppressive drug azathioprine.

Synthesis of 5-chloro-1-methyl-4-nitroimidazole

Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.

Experimental Protocol for Nitration

The following protocol is based on the procedure described in patent CN101948435A.[2]

Materials:

-

This compound

-

Sulfuric acid (98.3%)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Sherwood oil (petroleum ether)

-

Ice water

Procedure:

-

In a 100 mL three-necked flask with magnetic stirring, add 25.0 mL of 98.3% sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice-water bath.

-

In six portions, add 19.2 g of this compound to the cooled sulfuric acid, ensuring the temperature does not exceed 15°C.

-

Allow the reaction to slowly warm to room temperature and then heat to 55°C.

-

Maintain the reaction at 55°C for 7 hours.

-

After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.

-

Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

-

Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.

-

Distill off the majority of the chloroform.

-

Add 76 mL of Sherwood oil to the concentrated organic phase to precipitate the product.

-

Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.

Relevance to Drug Development: The Azathioprine Pathway

The ultimate utility of this compound in this context lies in its role in the synthesis of azathioprine. Azathioprine is a prodrug that is converted in the body to 6-mercaptopurine (6-MP), which then interferes with the de novo purine synthesis pathway. This pathway is essential for the production of DNA and RNA, and its inhibition particularly affects rapidly proliferating cells like lymphocytes, leading to immunosuppression.

De Novo Purine Synthesis Pathway and Inhibition by Azathioprine Metabolites

Caption: Simplified de novo purine synthesis pathway and the inhibitory action of azathioprine metabolites.

Safety Information

This compound is an organic compound that may cause irritation and should be handled with appropriate safety precautions.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a valuable intermediate in organic and pharmaceutical synthesis. The synthetic route via azeotropic dehydration of 5-chloro-1-methylimidazole with nitric acid is efficient and high-yielding. While detailed experimental characterization data is not widely published, its structure can be confirmed through standard spectroscopic methods. Its primary importance lies in its role as a precursor to 5-chloro-1-methyl-4-nitroimidazole, and subsequently, the immunosuppressive drug azathioprine. Understanding the synthesis and properties of this intermediate is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-1-methylimidazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methylimidazole nitrate is a heterocyclic compound belonging to the imidazole class. While its primary application lies as a crucial intermediate in the synthesis of various pharmaceutical agents, including the immunosuppressant azathioprine, recent studies have highlighted its potential as a direct antimicrobial agent. This technical guide aims to provide a comprehensive overview of the currently understood and hypothesized mechanisms of action of this compound, drawing from direct experimental evidence where available and inferring from the well-established activities of related nitroimidazole and imidazole compounds. This document summarizes the available quantitative data, outlines experimental protocols for its biological evaluation, and presents visual representations of the proposed molecular pathways.

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The introduction of a nitro group to the imidazole ring, as seen in this compound, is a key structural feature that often imparts specific mechanisms of antimicrobial activity, particularly against anaerobic organisms. This guide will delve into the molecular intricacies of how this compound is believed to exert its biological effects.

Antimicrobial Mechanism of Action

Direct research on the specific mechanism of action of this compound is limited. However, based on its structural components—a nitroimidazole core—a dual mechanism can be postulated, combining the known actions of nitroimidazoles and the broader class of imidazoles.

Hypothesized Mechanism 1: Reductive Activation and DNA Damage (as a Nitroimidazole)

The primary mechanism of action for nitroimidazole antibiotics is believed to be a process of reductive activation that occurs under the hypoxic or anaerobic conditions characteristic of certain bacterial and protozoal infections.[2][]

-

Entry into the Cell: The small, lipophilic nature of the molecule allows it to diffuse across the cell membranes of microorganisms.

-

Reduction of the Nitro Group: In the low-redox-potential environment of anaerobic cells, the nitro group (-NO2) of the imidazole ring is reduced by intracellular electron transport proteins, such as ferredoxin. This reduction is catalyzed by nitroreductases.[]

-

Formation of Reactive Intermediates: This reduction process leads to the formation of highly reactive, short-lived cytotoxic intermediates, including nitroso radicals and other radical species.

-

Macromolecular Damage: These reactive intermediates can then interact with and cause damage to critical cellular macromolecules. The primary target is thought to be DNA, where the intermediates can induce strand breaks and loss of helical structure, thereby inhibiting nucleic acid synthesis and leading to cell death.[2][]

dot

Caption: Hypothesized reductive activation pathway of this compound.

Hypothesized Mechanism 2: Inhibition of Ergosterol Biosynthesis (as an Imidazole)

A well-established mechanism for many imidazole-based antifungal agents is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

-

Target Enzyme: Imidazoles are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

-

Pathway Disruption: This enzyme is crucial in the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.

-

Consequences: The altered membrane composition disrupts its integrity and fluidity, leading to increased permeability and the leakage of essential cellular contents, ultimately resulting in fungal cell death.

dot

Caption: Hypothesized inhibition of ergosterol biosynthesis by this compound.

Quantitative Data

Recent in-vitro studies have provided the first quantitative measure of the antimicrobial activity of this compound. The following table summarizes the Minimum Bactericidal Concentration (MBC) values against various fungal and bacterial strains.

| Microorganism | Strain Type | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |

| Candida albicans | Clinical Fungal Strain | 2.5 | [1][4] |

| Aspergillus niger | Clinical Fungal Strain | 2.5 | [1][4] |

| Pseudomonas aeruginosa | Bacterial Isolate | 4.0 | [1][4] |

| Klebsiella pneumoniae | Bacterial Isolate | 4.0 | [1][4] |

Experimental Protocols

The following provides a general outline of the experimental methodology used to determine the antimicrobial activity of this compound, based on standard antimicrobial susceptibility testing protocols.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a generalized representation of the broth microdilution method followed by plating to determine the MBC.

dot

Caption: Generalized experimental workflow for determining the Minimum Bactericidal Concentration (MBC).

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plates.

Radiosensitizing Properties

Some nitroimidazoles are known to act as radiosensitizers, particularly in hypoxic tumor cells.[5] This effect is attributed to their ability to "mimic" oxygen in fixing radiation-induced DNA damage, making it permanent and leading to cell death. The 5-chloro substituent on the imidazole ring can enhance this radiosensitizing effect.[5] While specific studies on this compound as a radiosensitizer are not extensively available, its structural similarity to other known radiosensitizing nitroimidazoles suggests potential in this area.

Conclusion and Future Directions

This compound demonstrates in-vitro antimicrobial activity against both fungal and bacterial pathogens. While its precise mechanism of action has not been empirically elucidated for this specific molecule, it is strongly hypothesized to involve a dual action of reductive activation leading to DNA damage, characteristic of nitroimidazoles, and inhibition of ergosterol biosynthesis, a hallmark of imidazole antifungals.

Further research is warranted to:

-

Confirm the proposed mechanisms of action through detailed enzymatic and cellular assays.

-

Determine the spectrum of activity against a broader range of microorganisms, including anaerobic bacteria and drug-resistant strains.

-

Evaluate its cytotoxicity against mammalian cell lines to establish a therapeutic index.

-

Investigate its potential as a radiosensitizer in cancer therapy models.

This technical guide provides a foundational understanding of the potential of this compound as a bioactive compound, highlighting the need for more in-depth studies to fully characterize its pharmacological profile.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 | FC19985 [biosynth.com]

- 4. The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole [ideas.repec.org]

- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-1-methylimidazole Nitrate: Synthesis, Characterization, and a Hypothetical Crystal Structure Analysis Workflow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-1-methylimidazole nitrate, a key intermediate in the synthesis of pharmaceuticals. Due to the absence of publicly available crystal structure data for this specific compound, this document focuses on its synthesis, and physico-chemical characterization, and presents a standardized, hypothetical workflow for its crystal structure analysis using single-crystal X-ray diffraction.

Introduction

This compound (C₄H₆ClN₃O₃) is a white, crystalline solid that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals.[1] Its molecular structure, combining an imidazole ring with a chloro-substituent and a nitrate salt, makes it a versatile reagent. Understanding its precise solid-state structure through crystal analysis is paramount for controlling reaction pathways and ensuring the quality of downstream products. While specific crystallographic data is not publicly available, this guide outlines the necessary experimental procedures to obtain such information.

Physicochemical and Characterization Data

The known properties of this compound are summarized below. This data is crucial for its handling, characterization, and the design of further experimental work.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClN₃O₃ | [1] |

| Molecular Weight | 179.56 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 141-143 °C | |

| ¹H-NMR (500MHz, D₂O) | δ: 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) |

Experimental Protocols

This section details the synthesis of this compound and provides a standard, best-practice methodology for its crystal structure determination via single-crystal X-ray diffraction.

Synthesis of this compound

The following protocol is adapted from a documented synthesis procedure.

Materials:

-

5-chloro-1-methylimidazole

-

Toluene

-

65% Nitric acid

-

Acetone

-

Ice-water bath

-

250mL three-necked flask with azeotropic dehydration device

-

Mechanical stirrer

Procedure:

-

Add 30g of 5-chloro-1-methylimidazole and 90mL of toluene to a 250mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration device.

-

Cool the mixture to approximately 10 °C using an ice-water bath.

-

Slowly add 18.8mL of 65% nitric acid dropwise to the stirred mixture.

-

After the addition is complete, gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.

-

Once the water has been completely removed, cool the reaction mixture.

-

Collect the precipitated white crystals by suction filtration.

-

Wash the crystals with a small amount of acetone.

-

Dry the crystals to obtain this compound. The reported yield is approximately 98.5%.

Hypothetical Protocol for Single-Crystal X-ray Diffraction

This section outlines a general procedure for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystal Growth:

-

Objective: To obtain single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no visible defects).

-

Methodology: Slow evaporation of a saturated solution is a common technique for small molecules.

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.

-

Monitor for crystal formation over several days to weeks.

-

2. Crystal Mounting and Data Collection:

-

Objective: To mount a suitable single crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Procedure:

-

Select a high-quality crystal under a microscope.

-

Mount the crystal on a cryoloop or a glass fiber.

-

Center the crystal on the goniometer head of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial unit cell determination.

-

Proceed with a full data collection by rotating the crystal and collecting a series of diffraction images.

-

3. Data Processing and Structure Solution:

-

Objective: To process the raw diffraction data and solve the crystal structure.

-

Software: Standard crystallographic software packages (e.g., Olex2, SHELX, WinGX).

-

Procedure:

-

Integration: Determine the intensities of the diffraction spots from the collected images.

-

Scaling and Merging: Scale the data from different images and merge symmetry-equivalent reflections.

-

Space Group Determination: Determine the crystal system and space group from the diffraction data.

-

Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Conclusion

While the definitive crystal structure of this compound remains to be published, this guide provides the essential information for its synthesis and characterization based on available literature. Furthermore, the detailed, albeit hypothetical, workflow for single-crystal X-ray diffraction serves as a robust framework for researchers aiming to elucidate its three-dimensional atomic arrangement. Such a study would be a valuable contribution to the field, providing deeper insights into the solid-state properties of this important pharmaceutical intermediate and aiding in the rational design of future synthetic processes and novel compounds.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-1-methylimidazole Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methylimidazole nitrate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, adaptable experimental protocols for researchers to determine precise solubility values.

Introduction

This compound is a white crystalline solid with significance in synthetic chemistry, potentially as an intermediate in the preparation of other active pharmaceutical ingredients.[1] Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and various applications in research and development. This guide aims to consolidate the available information and provide practical methodologies for its quantitative assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClN₃O₃ | [2] |

| Molecular Weight | 179.56 g/mol | [2] |

| Appearance | White or white-like crystalline solid | [1] |

| CAS Number | 4531-53-7 | [3] |

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility based on available information for the compound and its analogues.

| Solvent | Expected Solubility | Rationale/Reference |

| Toluene | Low | Used as a reaction solvent during synthesis where the product precipitates.[4] |

| Acetone | Low | Used as a wash solvent for the crystalline product, indicating low solubility.[4] |

| Chloroform | Moderate to High | Chloroform is used for extraction in a subsequent reaction step, implying the precursor has some solubility.[4] |

| Methanol | Likely Soluble | Polar protic solvent, generally a good solvent for organic salts. |

| Ethanol | Likely Soluble | A related compound, 5-chloro-1-methyl-4-nitroimidazole, is soluble in ethanol.[5] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A related compound, 5-chloro-1-methyl-4-nitroimidazole, is soluble in DMSO.[5] |

| Acetonitrile | Likely Soluble | A related compound, 5-chloro-1-methyl-4-nitroimidazole, is soluble in acetonitrile.[5] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following are detailed protocols for common and effective techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This is a fundamental and widely used method for determining solubility.[6]

Principle: A saturated solution is prepared at a constant temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.[7]

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. A minimum of 24-48 hours is recommended to ensure saturation.

-

Allow the solution to settle, letting the excess solid precipitate.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred. Filtration using a chemically resistant syringe filter (e.g., PTFE) is recommended.

-

Transfer the clear solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the compound).

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.[8]

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[9]

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

This compound (for preparing the saturated solution and calibration standards)

-

Selected organic solvent

-

Mobile phase

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

HPLC Analysis:

-

Filter a sample of the saturated supernatant through a syringe filter (e.g., 0.22 µm).

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Inject the calibration standards and the diluted sample into the HPLC system.

-

Record the peak areas for each injection.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

UV-Vis Spectrophotometry Method

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.[10]

Principle: Similar to the HPLC method, the concentration of the solute in a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve.[11]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

This compound

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to find the λmax.

-

Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the same solvent.

-

Measure Absorbance of Standards: Measure the absorbance of each standard solution at the λmax.

-

Prepare and Analyze Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).

-

Filter the supernatant.

-

Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Create a calibration curve by plotting absorbance versus concentration for the standards (Beer-Lambert Law).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the saturated solution by multiplying by the dilution factor.

-

Visualized Workflows

The following diagrams illustrate the general workflow for determining solubility and the synthesis of this compound.

Caption: General workflow for the experimental determination of solubility.

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides a framework for researchers to approach this challenge. The qualitative information suggests that polar organic solvents are likely to be more effective. The detailed experimental protocols for gravimetric, HPLC, and UV-Vis methods offer robust approaches for obtaining precise and reliable quantitative solubility data, which is essential for the effective use of this compound in drug development and chemical research.

References

- 1. chembk.com [chembk.com]

- 2. 5-chloro-1-methyl-1H-imidazolium nitrate | C4H6ClN3O3 | CID 44149182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. rootspress.org [rootspress.org]

- 11. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 5-Chloro-1-methylimidazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-Chloro-1-methylimidazole nitrate. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents an illustrative analysis based on data from closely related imidazole nitrate compounds. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for assessing thermal stability. Furthermore, a generalized experimental workflow is provided to guide researchers in the thermal analysis of this and similar energetic materials. This guide is intended to serve as a practical resource for scientists and professionals involved in the research, development, and handling of imidazole-based compounds.

Introduction

This compound is a white crystalline solid that is stable at room temperature but decomposes at elevated temperatures.[1] Understanding the thermal stability and decomposition characteristics of such compounds is critical for ensuring safety during handling, storage, and processing, particularly in the context of pharmaceutical development and chemical synthesis where it may be used as an intermediate.[1] The presence of the nitrate group suggests that the molecule could be energetic, making a thorough thermal analysis an essential aspect of its characterization.

This guide provides a framework for evaluating the thermal properties of this compound. While specific, publicly available experimental data on this particular molecule is scarce, the following sections present illustrative data from analogous imidazole nitrate compounds to provide a representative understanding of its potential thermal behavior.

Thermal Stability Data (Illustrative)

The following tables summarize typical thermal decomposition data that would be obtained for an imidazole nitrate compound, based on studies of related molecules. This data is intended to be illustrative and should not be considered as experimentally verified for this compound.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | 185 °C | 10 °C/min, Nitrogen atmosphere |

| Peak Decomposition Temperature (Tpeak) | 210 °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss at Tpeak | 65% | 10 °C/min, Nitrogen atmosphere |

| Final Residue at 500 °C | 15% | 10 °C/min, Nitrogen atmosphere |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Conditions |

| Melting Point (Tm) | 95 °C | 10 °C/min, Nitrogen atmosphere |

| Onset of Exothermic Decomposition | 190 °C | 10 °C/min, Nitrogen atmosphere |

| Peak of Exothermic Decomposition | 215 °C | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Decomposition (ΔHd) | -1200 J/g | 10 °C/min, Nitrogen atmosphere |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC experiments to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline with the tangent of the decomposition curve.

-

Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss at different temperature intervals and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the exothermic or endothermic nature of the decomposition, as well as the enthalpy of decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the decomposition range determined by TGA) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the melting point (Tm) as the peak of the endothermic event.

-

Determine the onset and peak temperatures of any exothermic events, which correspond to decomposition.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

Visualized Experimental Workflow

The following diagram illustrates a comprehensive workflow for the thermal analysis of a chemical compound.

References

The Strategic Role of 5-Chloro-1-methylimidazole Nitrate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methylimidazole nitrate has emerged as a pivotal precursor in the landscape of organic synthesis, primarily recognized for its role as a key intermediate in the production of high-value pharmaceutical and agrochemical compounds. This technical guide delineates the fundamental properties, synthesis, and principal applications of this compound, with a specific focus on its transformation into critical building blocks for drug discovery. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for professionals in the chemical and pharmaceutical industries.

Introduction

This compound is a white to off-white crystalline solid that serves as a stable and reactive precursor in various synthetic pathways.[1] Its chemical structure, featuring a chlorinated and N-methylated imidazole ring, makes it a versatile building block for the introduction of the 1-methylimidazole moiety into more complex molecules. The nitrate salt form enhances its stability and handling properties compared to the free base. The primary and most extensively documented application of this compound is its use as a direct precursor to 5-chloro-1-methyl-4-nitroimidazole, a crucial intermediate in the synthesis of the immunosuppressive drug azathioprine and various antiparasitic and antifungal agents.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 4531-53-7 |

| Molecular Formula | C₄H₆ClN₃O₃ |

| Molecular Weight | 179.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 141-143 °C |

| Solubility | Sparingly soluble in water and organic solvents |

| ¹H-NMR (500MHz, D₂O) | δ: 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) |

Core Synthetic Applications

The predominant role of this compound in organic synthesis is as an intermediate in the preparation of 5-chloro-1-methyl-4-nitroimidazole. This transformation is a key step in the manufacturing of several active pharmaceutical ingredients.

Synthesis of 5-chloro-1-methyl-4-nitroimidazole

The nitration of this compound is a high-yield and well-documented process. The overall reaction scheme is depicted below.

Figure 1: Synthesis of 5-chloro-1-methyl-4-nitroimidazole.

Protocol 3.1.1: Synthesis of this compound [2]

-

Materials: 5-Chloro-1-methylimidazole, Toluene, 65% Nitric Acid, Acetone.

-

Procedure:

-

To a 250 mL three-necked flask equipped with an azeotropic dehydration apparatus and a mechanical stirrer, add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.

-

Cool the mixture to approximately 10 °C using an ice-water bath.

-

Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture.

-

Gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.

-

After the complete removal of water, cool the reaction mixture.

-

Collect the precipitated solid by suction filtration.

-

Wash the solid with a small amount of acetone.

-

Dry the product to obtain white crystals of this compound.

-

Protocol 3.1.2: Synthesis of 5-chloro-1-methyl-4-nitroimidazole [2]

-

Materials: this compound, 98.3% Sulfuric Acid, Chloroform, Anhydrous Magnesium Sulfate, Petroleum Ether.

-

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.

-

Cool the sulfuric acid to 0 °C using an ice-water bath.

-

Add 19.2 g of this compound to the sulfuric acid in six portions, ensuring the temperature remains below 15 °C.

-

Allow the reaction mixture to warm to room temperature and then slowly heat to 55 °C.

-

Maintain the temperature at 55 °C for 7 hours.

-

After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.

-

Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

-

Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.

-

Remove the majority of the chloroform by distillation.

-

Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.

-

Collect the white crystalline product by suction filtration and dry.

-

The synthesis of 5-chloro-1-methyl-4-nitroimidazole from this compound is highly efficient, as detailed in Table 2.

| Parameter | Value |

| Yield | 93.2% - 98.5% |

| Purity (HPLC) | 99.3% - 99.4% |

| Melting Point | 146-148 °C |

| ¹H-NMR (500MHz, DMSO-d₆) | δ: 8.012 (s, 1H), 3.735 (s, 3H) |

Downstream Synthetic Pathways and Applications

The primary product, 5-chloro-1-methyl-4-nitroimidazole, is a versatile intermediate for further synthetic transformations, leading to compounds with significant biological activity.

Figure 2: Downstream applications of the nitration product.

Synthesis of Antiparasitic Agents

5-chloro-1-methyl-4-nitroimidazole serves as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to synthesize 5-aryl-1-methyl-4-nitroimidazoles. These compounds have demonstrated potent antiparasitic activity.

Conclusion

This compound is a fundamentally important precursor in organic synthesis, with its primary utility being the efficient and high-yield production of 5-chloro-1-methyl-4-nitroimidazole. This intermediate is a cornerstone for the synthesis of a range of pharmaceutical compounds, most notably the immunosuppressant azathioprine and a variety of antiparasitic agents. The detailed protocols and quantitative data provided in this guide underscore the reliability and significance of this synthetic pathway. Further research into novel applications of this compound could unveil new avenues for the development of bioactive molecules and functional materials.

References

The Pivotal Role of 5-Chloro-1-methylimidazole Nitrate in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methylimidazole nitrate is a stable, crystalline salt of the versatile heterocyclic compound, 5-chloro-1-methylimidazole. Its primary significance in the field of heterocyclic chemistry lies in its role as a key synthetic intermediate. The presence of a reactive chloro substituent and the ability to undergo further functionalization, particularly nitration, make it a valuable building block for the synthesis of a wide range of more complex heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, properties, and core applications, with a focus on its utility in pharmaceutical and agrochemical research and development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClN₃O₃ | [1] |

| Molecular Weight | 179.56 g/mol | [1] |

| CAS Number | 4531-53-7 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 141-143 °C | [1] |

| ¹H-NMR (500 MHz, D₂O) | δ: 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) | [1] |

Synthesis of this compound

The nitrate salt is typically prepared by the reaction of 5-chloro-1-methylimidazole with nitric acid. This straightforward acid-base reaction provides the salt in high yield and purity, ready for use in subsequent transformations.

Experimental Protocol: Synthesis of this compound[1]

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration apparatus, add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.

-

Cool the mixture to approximately 10 °C using an ice-water bath.

-

Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture.

-

After the addition is complete, gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.

-

Once the water has been completely removed, cool the reaction mixture.

-

Collect the resulting white crystalline solid by suction filtration.

-

Wash the crystals with a small amount of acetone and dry to afford 45.5 g (98.5% yield) of this compound.

Core Role in Heterocyclic Chemistry

The primary and most well-documented role of this compound is as a direct precursor for electrophilic nitration on the imidazole ring. This reaction is pivotal in the synthesis of key pharmaceutical intermediates.

Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

The presence of the nitrate counter-ion facilitates the subsequent nitration at the C4 position of the imidazole ring under strongly acidic conditions. This reaction is a critical step in the industrial synthesis of the immunosuppressive drug, azathioprine.[1][2]

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.

-

Cool the sulfuric acid to 0 °C using an ice-water bath.

-

In six portions, add 19.2 g of this compound to the cold sulfuric acid, ensuring the temperature does not exceed 15 °C.

-

After the addition, the reaction will warm naturally. Slowly heat the mixture to 55 °C and maintain this temperature for 7 hours.

-

Upon completion of the reaction, slowly pour the reaction mixture into 150 mL of ice water.

-

Extract the aqueous mixture with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

-

Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.

-

Distill off the majority of the chloroform.

-

Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.

-

Collect the white crystalline product by suction filtration and dry to obtain 16.1 g (93.2% yield) of 5-chloro-1-methyl-4-nitroimidazole.

Broader Synthetic Utility in Heterocyclic Chemistry

While the nitration reaction is its most prominent application, the underlying 5-chloro-1-methylimidazole scaffold is a versatile building block for a variety of other heterocyclic systems. The chloro group at the C5 position can act as a leaving group in nucleophilic substitution reactions, although this typically requires the neutralization of the nitrate salt to the free base, 5-chloro-1-methylimidazole.

Nucleophilic Substitution Reactions

The electron-deficient nature of the imidazole ring, particularly when further activated, allows for the displacement of the C5-chloro atom by various nucleophiles. This opens up avenues for the synthesis of a diverse range of substituted imidazoles.

-

O-Nucleophiles: Reactions with alkoxides or phenoxides can introduce new ether linkages.

-

N-Nucleophiles: Amines can displace the chloride to form amino-imidazoles, which are precursors to fused heterocyclic systems like purines.[3]

-

S-Nucleophiles: Thiols and thiolates are effective nucleophiles for introducing sulfur-containing functional groups.[4][5]

Applications in Medicinal and Agrochemical Chemistry

The imidazole core is a common motif in many biologically active molecules. Consequently, 5-chloro-1-methylimidazole and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[6]

-

Pharmaceuticals: Beyond azathioprine, chloro-imidazoles are used in the synthesis of antifungal, antiparasitic, and antiviral agents.[7][8] They are also key precursors for the synthesis of purine analogues, which are of interest in anticancer and antiviral drug discovery.[7][9]

-

Agrochemicals: The imidazole ring is present in a number of fungicides and herbicides. The synthesis of novel imidazole derivatives for potential agrochemical applications is an active area of research.[10]

-

Ionic Liquids: There is potential for the use of this compound in the preparation of ionic liquids, which have applications as green solvents and catalysts in organic synthesis.[10]

Safety and Handling

This compound is an organic compound that may cause irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a fundamentally important and versatile intermediate in heterocyclic chemistry. Its primary, well-established role is as a precursor to 5-chloro-1-methyl-4-nitroimidazole, a crucial component in the synthesis of the immunosuppressant drug azathioprine. Furthermore, the reactivity of the C5-chloro group in the parent imidazole opens up a wide array of possibilities for the synthesis of diverse, functionalized heterocyclic compounds with potential applications in medicinal and agrochemical industries. The straightforward synthesis and high reactivity of this compound ensure its continued importance for researchers and scientists in the field of drug development and beyond.

References

- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Purines, pyrimidines, and imidazoles. Part 53. Synthesis of some 5-halogeno-analogues of metiamide and cimetidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. ias.ac.in [ias.ac.in]

The Synthetic Cornerstone: 5-Chloro-1-methylimidazole Nitrate and its Gateway to Medicinally Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methylimidazole nitrate, a stable crystalline solid, serves as a pivotal intermediate in the synthesis of a variety of medicinally important molecules. While not possessing inherent therapeutic activity itself, its strategic role as a chemical building block grants access to compounds with demonstrated biological effects, ranging from immunosuppression to antiparasitic action. This technical guide elucidates the synthesis of this compound, its conversion into key bioactive scaffolds, and the pharmacological potential of its derivatives. Detailed experimental protocols, quantitative biological data, and schematic workflows are presented to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The imidazole nucleus is a ubiquitous motif in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design. This compound (C4H5ClN4O3) emerges as a valuable and versatile starting material for the elaboration of more complex imidazole-based compounds.[2] Its primary significance lies in its utility as a precursor to 5-chloro-1-methyl-4-nitroimidazole, a key intermediate in the synthesis of the widely used immunosuppressive drug, azathioprine.[3][4] Furthermore, this nitroimidazole derivative has been shown to be a versatile platform for the development of novel antiparasitic agents.[5] This guide will delve into the synthetic pathways originating from this compound and explore the medicinal chemistry applications of its downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClN₃O₃ | [6][] |

| Molecular Weight | 179.56 g/mol | [6][] |

| CAS Number | 4531-53-7 | [6] |

| Appearance | White or off-white crystalline solid | [2] |

| Solubility | Poorly soluble in water; soluble in some organic solvents | [2] |

| Stability | Stable at room temperature; decomposes at high temperatures | [2] |

Synthesis of this compound

The synthesis of this compound is a crucial first step in the journey towards its more complex and biologically active derivatives. A common and efficient method involves the reaction of 5-chloro-1-methylimidazole with nitric acid.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent CN101948435A.[3]

Materials:

-

5-chloro-1-methylimidazole

-

Toluene

-

65% Nitric acid

-

Acetone

-

Three-necked flask equipped with an azeotropic dehydration device and mechanical stirrer

-

Ice-water bath

Procedure:

-

To a 250 mL three-necked flask equipped with an azeotropic dehydration device, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.

-

Begin mechanical stirring and cool the mixture to approximately 10°C using an ice-water bath.

-

Slowly add 15 mL of 65% nitric acid dropwise to the mixture.

-

After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.

-

Continue refluxing until water is completely removed.

-

Cool the reaction mixture, which will result in the precipitation of the product.

-

Collect the white crystals by suction filtration.

-

Wash the crystals with a small amount of acetone.

-

Dry the product to obtain white crystals of this compound.

Expected Yield: Approximately 98.1%[3] Melting Point: 141-143 °C[3]

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound is realized in its role as a precursor to medicinally relevant compounds. The following sections detail its application in the synthesis of a key nitroimidazole intermediate and its subsequent transformation into compounds with demonstrated therapeutic value.

Synthesis of 5-chloro-1-methyl-4-nitroimidazole

The nitration of this compound is a critical transformation that introduces the nitro group, a key pharmacophore in many antimicrobial and immunosuppressive agents.

Synthesis of the key intermediate, 5-chloro-1-methyl-4-nitroimidazole.

This protocol is adapted from patent CN101948435A.[3]

Materials:

-

This compound

-

98.3% Sulfuric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Three-necked flask with magnetic stirring

-

Ice-water bath

Procedure:

-

In a 250 mL three-necked flask, add 27.2 mL of 98.3% sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice-water bath with magnetic stirring.

-

Add 25.0 g of this compound in six portions, ensuring the temperature remains below 15°C.

-

Allow the reaction to warm to room temperature naturally, then slowly heat to 55°C.

-

Maintain the temperature at 55°C for 7 hours.

-

After the reaction is complete, slowly pour the reaction mixture into 195 mL of ice water.

-

Extract the aqueous solution with 195 mL of chloroform.

-

Separate the organic layer and extract the aqueous layer again with chloroform (2 x 52 mL).

-

Combine the organic phases and dry over 7.5 g of anhydrous magnesium sulfate.

-

Distill off most of the chloroform.

-

Add 99 mL of petroleum ether to precipitate the product fully.

-

Collect the white crystals by suction filtration and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.

Expected Yield: 93.3%[3] Purity (HPLC): 99.4%[3] Melting Point: 146-148 °C[3]

Application in the Synthesis of Azathioprine

5-chloro-1-methyl-4-nitroimidazole is a crucial intermediate in the industrial synthesis of azathioprine, an immunosuppressive drug used in organ transplantation and autoimmune diseases.[3][4] Azathioprine acts as a prodrug for 6-mercaptopurine (6-MP), which inhibits purine synthesis and subsequently suppresses the proliferation of lymphocytes.[4][8]

Final step in the synthesis of the immunosuppressant drug, Azathioprine.

Application in the Development of Novel Antiparasitic Agents

The 5-chloro-1-methyl-4-nitroimidazole scaffold has also been utilized in the development of novel antiparasitic agents. A study by Saadeh et al. demonstrated that Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids yields a series of 5-aryl-1-methyl-4-nitroimidazoles with potent activity against Entamoeba histolytica and Giardia intestinalis.[5]

Synthesis of novel antiparasitic agents via Suzuki coupling.

The in vitro antiparasitic activity of the synthesized 5-aryl-1-methyl-4-nitroimidazoles was evaluated against E. histolytica and G. intestinalis. The results are summarized in Table 2.

Table 2: In Vitro Antiparasitic Activity of 5-aryl-1-methyl-4-nitroimidazoles

| Compound | Aryl Substituent | IC₅₀ vs. E. histolytica (μM/mL) | IC₅₀ vs. G. intestinalis (μM/mL) | Reference |

| 5a | Phenyl | 4.43 | 4.43 | [5] |

| 5b | 4-Methylphenyl | 3.25 | 3.25 | [5] |

| 5c | 4-Methoxyphenyl | 1.72 | 1.72 | [5] |

| 5d | 4-Fluorophenyl | 2.56 | 2.56 | [5] |

| 5e | 4-Chlorophenyl | 1.89 | 1.89 | [5] |

| 5f | 3-Chlorophenyl | 1.47 | 1.47 | [5] |

| Metronidazole | (Standard Drug) | ~4.0 | ~4.0 | [5] |

Notably, several of the synthesized compounds exhibited significantly greater potency than the standard drug, metronidazole. In particular, compound 5f , with a 3-chlorophenyl substituent, showed an IC₅₀ value approximately two-fold lower than metronidazole.[5]

Mechanism of Action of Nitroimidazole Derivatives

The biological activity of nitroimidazole compounds is generally attributed to the reductive activation of the nitro group within the target organism.[2] Under the anaerobic or microaerophilic conditions found in many pathogenic protozoa and bacteria, the nitro group is reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[2][3][9] These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[][9] This mechanism confers a degree of selectivity, as the reductive activation is less efficient in the aerobic environment of host cells.[3]

Generalized mechanism of action for nitroimidazole-based antimicrobial agents.

Conclusion

This compound stands out not for its own biological properties, but as a critical and efficient starting material in medicinal chemistry. Its straightforward synthesis and subsequent conversion to 5-chloro-1-methyl-4-nitroimidazole provide a gateway to the production of the established immunosuppressant azathioprine and a platform for the discovery of novel antiparasitic agents with promising activity. The data and protocols presented herein underscore the importance of this compound as a foundational element in the synthesis of diverse and potent therapeutic agents. For researchers in drug discovery and development, this compound represents a valuable tool for accessing a rich chemical space of medicinally relevant imidazole derivatives.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. Azathioprine - Wikipedia [en.wikipedia.org]

- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. All About Nitroimidazole [unacademy.com]

Methodological & Application

Synthesis of "5-chloro-1-methyl-4-nitroimidazole" using "5-Chloro-1-methylimidazole nitrate"

Application Notes and Protocols for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-chloro-1-methyl-4-nitroimidazole is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressive drug azathioprine.[1][2] Azathioprine exhibits purine antagonistic action and is widely used to suppress immunological rejection in organ transplantation and to treat autoimmune diseases.[1] The synthesis method described herein details the nitration of 5-chloro-1-methylimidazole nitrate to produce 5-chloro-1-methyl-4-nitroimidazole. This process is characterized by high yield and purity, making it suitable for industrial production.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from two example syntheses as described in the cited literature.[1]

| Parameter | Example 1 | Example 2 |

| Starting Material | ||

| This compound | 19.2 g | 25.0 g |

| Concentrated Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | 0 °C |

| Temperature during addition | < 15 °C | < 15 °C |

| Reaction Temperature | 55 °C | 55 °C |

| Reaction Time | 7 hours | 7 hours |

| Work-up & Purification | ||

| Chloroform (initial extraction) | 150 mL | 195 mL |

| Chloroform (further extractions) | 40 mL x 2 | 52 mL x 2 |

| Anhydrous Magnesium Sulfate | 6 g | 7.5 g |

| Petroleum Ether | 76 mL | 99 mL |

| Product | ||

| 5-chloro-1-methyl-4-nitroimidazole | 16.1 g | 21.0 g |

| Yield | 93.2% | 93.3% |

| Purity (HPLC) | 99.3% | 99.4% |

| Melting Point | 146 °C - 148 °C | 146 °C - 148 °C |

Experimental Protocol

This protocol is based on the synthesis method described in patent CN101948435A.[1]

Materials:

-

This compound

-

Concentrated sulfuric acid (98.3%)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Petroleum ether (or other low-polarity solvents like cyclohexane or toluene)[1]

-

Ice water

Equipment:

-

Three-necked flask

-

Magnetic stirrer

-

Cooling bath (ice-water bath)

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Suction filtration apparatus (Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of concentrated sulfuric acid (98.3%). Cool the flask to 0 °C using an ice-water bath.

-

Addition of Starting Material: While maintaining the temperature below 15 °C, slowly add 19.2 g of this compound to the stirred sulfuric acid in six portions.

-

Nitration Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature naturally. Then, slowly heat the mixture to 55 °C. Maintain this temperature for 7 hours to ensure the completion of the nitration reaction. The reaction temperature can range from 10-90 °C and the reaction time from 2-10 hours.[1]

-

Quenching and Extraction: After the reaction is complete, cool the mixture and slowly pour it into 150 mL of ice water. Transfer the aqueous solution to a separatory funnel and extract the product with 150 mL of chloroform. Separate the organic layer. Extract the aqueous layer again with two 40 mL portions of chloroform.

-

Drying and Solvent Removal: Combine all the organic phases and dry them over 6 g of anhydrous magnesium sulfate. Filter off the drying agent. Remove the majority of the chloroform by distillation.

-

Crystallization and Isolation: Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product. Isolate the white crystalline product, 5-chloro-1-methyl-4-nitroimidazole, by suction filtration.

-

Drying: Dry the product in an oven to obtain 16.1 g of white crystals.

Visualizations

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.

Chemical Transformation

Caption: Nitration of this compound.

References

Application Notes and Protocols: Nitration of 5-Chloro-1-methylimidazole Nitrate

This document provides detailed application notes and protocols for the nitration of 5-chloro-1-methylimidazole nitrate to synthesize 5-chloro-1-methyl-4-nitroimidazole. This procedure is of significant interest to researchers and professionals in pharmaceutical synthesis and drug development, as 5-chloro-1-methyl-4-nitroimidazole serves as a key intermediate in the production of various active pharmaceutical ingredients.[1]

Overview

The nitration of this compound is a crucial step in the synthesis of 5-chloro-1-methyl-4-nitroimidazole.[1] The protocol involves the reaction of this compound with a nitrating agent, typically a mixture of sulfuric acid, followed by a carefully controlled reaction and work-up procedure.[1] The resulting product is a valuable precursor in organic and medicinal chemistry.[1]

Chemical Properties of this compound:

-

Appearance: White or off-white crystalline solid[4]

-

Solubility: Poorly soluble in water, with some solubility in organic solvents.[4]

-

Stability: Stable at room temperature but decomposes at high temperatures.[4]

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of 5-chloro-1-methyl-4-nitroimidazole from this compound.[1]

Synthesis of this compound

Prior to the main nitration reaction, the starting material, this compound, is synthesized from 5-chloro-1-methylimidazole and nitric acid.

Materials:

-

5-chloro-1-methylimidazole

-

Toluene

-

65% Nitric acid

-

Ice-water bath

-

Acetone

Procedure:

-

In a 250 mL three-necked flask equipped with an azeotropic dehydration device and a mechanical stirrer, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.[1]

-

Cool the mixture to approximately 10°C using an ice-water bath.[1]

-

Slowly add 15 mL of 65% nitric acid dropwise to the stirred mixture.[1]

-

After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.[1]

-

Once the water has been maximally removed, cool the reaction mixture.[1]

-

Perform suction filtration to collect the solid product.[1]

-

Wash the collected crystals with a small amount of acetone.[1]

-

Dry the product to obtain white crystals of this compound.[1]

Nitration of this compound

Materials:

-

This compound

-

98.3% Sulfuric acid

-

Ice water

-

Chloroform

-

Anhydrous magnesium sulfate

-

Petroleum ether (sherwood oil)

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.[1]

-

Cool the sulfuric acid to 0°C using an ice-water bath.[1]

-

Add 19.2g of this compound to the cooled sulfuric acid in 6 portions, ensuring the temperature does not exceed 15°C.[1]

-

After the addition is complete, allow the reaction mixture to warm up naturally and then slowly heat it to 55°C.[1]

-

Maintain the reaction at 55°C for 7 hours.[1]

-

After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.[1]

-

Extract the aqueous mixture with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.[1]

-

Combine the organic phases and dry them over 6g of anhydrous magnesium sulfate.[1]

-

Distill the organic phase to remove the majority of the chloroform.[1]

-

Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.[1]

-

Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole via suction filtration and dry them.[1]

Data Presentation

The following tables summarize the quantitative data from representative experiments for the synthesis of this compound and its subsequent nitration.

Table 1: Synthesis of this compound [1]

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Melting Point (°C) |

| 5-chloro-1-methylimidazole (24g) | 65% Nitric acid (15mL) | Toluene (72mL) | This compound | 98.1% | 141-143 |

| 5-chloro-1-methylimidazole (30g) | 65% Nitric acid (18.8mL) | Toluene (90mL) | This compound | 98.5% | 141-143 |

Table 2: Nitration of this compound [1]

| Reactant | Nitrating Agent | Product | Yield | Purity (HPLC) | Melting Point (°C) |

| This compound (19.2g) | 98.3% Sulfuric acid (25.0mL) | 5-chloro-1-methyl-4-nitroimidazole | 93.2% | 99.3% | 146-148 |

| This compound (25.0g) | 98.3% Sulfuric acid (27.2mL) | 5-chloro-1-methyl-4-nitroimidazole | 93.3% | 99.4% | 146-148 |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and nitration of this compound.

References